2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile
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Overview
Description
2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with amino, phenyl, and thiophenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide is often used as a catalyst in an aqueous medium . The reaction typically proceeds under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The thiophenyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted derivatives of the original compound.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced forms.
Scientific Research Applications
2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-phenyl-4-(thiophen-2-yl)nicotinonitrile: Similar structure with slight variations in substituents.
4-(Thiophen-2-yl)-substituted nicotinonitriles: Compounds with similar core structures but different substituents.
Uniqueness
2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile is unique due to its specific combination of amino, phenyl, and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H11N3S |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-amino-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H11N3S/c17-10-13-12(15-7-4-8-20-15)9-14(19-16(13)18)11-5-2-1-3-6-11/h1-9H,(H2,18,19) |
InChI Key |
WFWGQLLRRFDTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)N |
Origin of Product |
United States |
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